8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

8-bromo-2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIDZXVJTIUYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=O)C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734310 | |

| Record name | 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248595-74-5 | |

| Record name | 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Executive Summary

This compound is a heterocyclic building block belonging to the quinolinone class of compounds. The quinoline and quinolinone scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this specific derivative. It is intended for researchers, scientists, and drug development professionals who may use this compound as a key intermediate in organic synthesis.[3] This document outlines the compound's structural identity, predicted physicochemical parameters such as solubility and pKa, and expected spectroscopic signatures. Furthermore, it provides detailed, field-proven experimental protocols for the empirical determination and validation of these properties, ensuring scientific rigor and reproducibility.

Introduction

The Quinolinone Scaffold in Medicinal Chemistry

The quinolinone (or 2-oxo-1,2-dihydroquinoline) ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[2] Modifications to the quinolinone core, such as halogenation and the introduction of carboxylic acid moieties, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profiles.[1] The strategic placement of a bromine atom at the C-8 position and a carboxylic acid at the C-4 position creates a versatile intermediate, ripe for further functionalization in the development of novel therapeutic agents.[4]

Profile of this compound

This compound integrates three key chemical features onto the quinoline backbone: an amide within the heterocyclic ring (the "oxo" group at C-2, creating the quinolinone structure), a bromine atom at C-8, and a carboxylic acid at C-4. This specific arrangement makes it a valuable starting material for creating more complex molecules, potentially through reactions involving the carboxylic acid (e.g., amidation, esterification) or palladium-catalyzed cross-coupling at the C-8 bromo position.[4] Understanding its fundamental physicochemical properties is therefore a critical first step in its rational application in any research and development program.

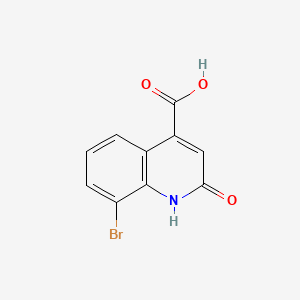

Caption: Fig 1. 2D structure of the title compound.

Core Physicochemical Properties

The following table summarizes the known and predicted .

| Property | Value / Prediction | Source / Justification |

| Molecular Formula | C₁₀H₆BrNO₃ | Calculated from structure |

| Molecular Weight | 268.06 g/mol | |

| CAS Number | 1248595-74-5 | [5] |

| Appearance | Predicted to be an off-white to light yellow solid. | Based on similar quinolone derivatives.[3][6] |

| Melting Point | Predicted to be high (>250 °C). | Quinolone carboxylic acids exhibit high melting points due to strong intermolecular hydrogen bonding and crystal lattice energy.[6][7] |

| Solubility | Predicted to have low solubility in water and higher solubility in polar aprotic organic solvents like DMSO and DMF. | General trend for quinolone derivatives.[3][6][7] |

| pKa | Predicted ~3-5 for the carboxylic acid group. | Consistent with other aromatic carboxylic acids.[3] A second pKa associated with the quinolone ring system may also be present. |

Spectroscopic and Structural Characterization

While specific spectra for this compound are not publicly available, its structural features allow for reliable prediction of its key spectroscopic signatures based on data from closely related analogs.[2][8][9][10]

-

¹H NMR (in DMSO-d₆): Expected signals would include a broad singlet for the N-H proton (δ > 11 ppm), a singlet for the carboxylic acid OH (δ > 12 ppm), a singlet for the C-3 proton, and distinct aromatic protons on the benzene ring, likely showing doublet or triplet splitting patterns characteristic of a tri-substituted benzene ring.

-

¹³C NMR (in DMSO-d₆): Key resonances are expected for the two carbonyl carbons (C=O) of the lactam and the carboxylic acid (δ > 160 ppm). Aromatic carbons will appear in the δ 110-150 ppm range, with the carbon bearing the bromine (C-8) showing a characteristic shift.

-

FT-IR (ATR): The spectrum should be dominated by a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). A sharp N-H stretch around 3200 cm⁻¹ is also expected. Two distinct C=O stretching vibrations should be visible: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the amide/lactam (~1650-1680 cm⁻¹).[8][9]

-

Mass Spectrometry (ESI-): In negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 265.9 and 267.9, showing the characteristic isotopic pattern for a single bromine atom.

Experimental Protocols for Physicochemical Determination

To ensure the reliability of data for research and development, empirical determination of physicochemical properties is essential. The following protocols are designed to be self-validating and provide a clear rationale for procedural choices.

Caption: Fig 2. A logical workflow for the comprehensive characterization of the title compound.

Protocol for Melting Point Determination

-

Principle & Justification: The melting point is a fundamental indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range often indicates the presence of impurities. A standard digital melting point apparatus with a calibrated thermometer provides accuracy and reproducibility.

-

Methodology:

-

Sample Preparation: Finely grind a small amount (2-3 mg) of the dry compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Measurement:

-

Rapid Scan: Heat at a rate of 10-20 °C/min to determine an approximate melting range.

-

Accurate Scan: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This is the melting range.

-

-

System Validation: Calibrate the apparatus weekly using certified reference standards (e.g., caffeine, vanillin) that bracket the expected melting point of the analyte.

Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)

-

Principle & Justification: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution after a prolonged equilibration period, ensuring the true solubility is determined rather than a kinetically limited value. High-Performance Liquid Chromatography (HPLC) is used for accurate quantification.[1]

-

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The presence of undissolved solid throughout the experiment is critical.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached.

-

Sample Collection & Preparation:

-

Allow the vials to stand undisturbed for 1-2 hours for solids to settle.

-

Carefully withdraw an aliquot from the supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (pre-wetted with the solvent to prevent analyte adsorption) to remove any undissolved microparticulates.

-

-

Quantification:

-

Dilute the filtered sample with the appropriate mobile phase.

-

Analyze the sample concentration using a validated HPLC method with a UV detector.

-

Calculate the concentration against a standard curve prepared from known concentrations of the compound.

-

-

-

Trustworthiness: The protocol's validity is confirmed by ensuring that the measured solubility is consistent between the 24-hour and 48-hour time points, indicating that equilibrium has been achieved.

Protocol for pKa Determination via UV-Vis Spectrophotometry

-

Principle & Justification: This method leverages the fact that the UV-Vis absorbance spectrum of an ionizable compound changes as it transitions between its protonated and deprotonated forms. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated from which the pKa (the pH at which 50% of the compound is ionized) can be determined.[7]

-

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). A universal buffer system is ideal.

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total compound concentration but different pH values.

-

Spectral Scan: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the most acidic and most basic samples to identify the wavelength with the largest absorbance change upon ionization (the analytical wavelength).

-

Measurement: Measure the absorbance of every sample at the predetermined analytical wavelength.

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to calculate the pKa. The pKa is the pH at the inflection point of the curve.

-

-

System Validation: The pH meter must be calibrated with at least three standard buffers before use. The total concentration of the compound should be kept low to prevent self-association or solubility issues.

Conclusion and Future Directions

This compound possesses a suite of physicochemical properties characteristic of a high-melting, sparingly soluble aromatic carboxylic acid. Its structure is readily amenable to confirmation by standard spectroscopic techniques. The protocols detailed herein provide a robust framework for the empirical validation of its key properties, which is a prerequisite for its effective use in synthetic chemistry. Given the established importance of the quinolinone scaffold, this compound represents a valuable intermediate for the synthesis of novel compounds targeted at a range of diseases, from cancer to infectious agents.[2][11] Future work should focus on exploring its reactivity in cross-coupling and amidation reactions to generate libraries of new chemical entities for biological screening.

References

- 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2.

- A novel approach to determining physicochemical and absorption properties of 6-fluoroquinolone derivatives: Experimental assessment | Request PDF - ResearchG

- A novel approach to determining physicochemical and absorption properties of 6-fluoroquinolone deriv

- Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses | Journal of Chemical & Engineering Data - ACS Public

- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo

- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem.

- 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem.

- 1248595-74-5|this compound - BLDpharm.

- Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Deriv

- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid cas:13721-01-2.

- Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: System

- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo

- 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - Heterocyclic Compounds - Crysdot.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot

- 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid - ChemBK.

- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI.

- 57278-44-1|8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - BLDpharm.

- US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google P

- Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid - PubMed.

- QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for comb

Sources

- 1. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1248595-74-5|this compound|BLD Pharm [bldpharm.com]

- 6. zhonghanchemical.com [zhonghanchemical.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS number and structure

An In-depth Technical Guide to 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 1248595-74-5), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-oxo-quinoline (or 4-hydroxy-2-quinolinone) core is recognized as a privileged structure due to its prevalence in molecules with diverse biological activities.[1] This document details the compound's physicochemical properties, outlines a robust synthetic pathway, discusses methods for its spectroscopic characterization, and explores its applications as a versatile building block for creating novel therapeutic agents, such as P-glycoprotein and dihydroorotate dehydrogenase (DHODH) inhibitors.[2][3] The content is tailored for researchers, scientists, and professionals in the field of drug discovery.

Compound Identification and Physicochemical Properties

This compound is a functionalized quinolinone derivative. The presence of a bromine atom at the C8 position and a carboxylic acid at the C4 position makes it a highly valuable intermediate for further chemical modification and library synthesis.

| Property | Value | Source |

| CAS Number | 1248595-74-5 | [4] |

| Molecular Formula | C₁₀H₆BrNO₃ | Calculated |

| Molecular Weight | 268.06 g/mol | Calculated |

| IUPAC Name | This compound | - |

| Appearance | Predicted to be a solid, likely off-white to pale yellow | General Knowledge |

| Structure | - | |

| Synonyms | 8-Bromo-1,2-dihydro-2-oxo-4-quinolinecarboxylic acid | - |

Synthesis and Purification

The synthesis of quinoline-4-carboxylic acids is classically achieved through condensation reactions such as the Pfitzinger or Doebner reactions.[5] The Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound, is a particularly effective method for generating this scaffold.[2]

Proposed Synthetic Pathway: Pfitzinger-Type Condensation

A logical and efficient route to synthesize the title compound is via the condensation of 5-bromoisatin with pyruvic acid in a basic medium. The causality behind this choice lies in the reliability of the Pfitzinger reaction to form the quinoline-4-carboxylic acid core in a single, convergent step. The base (e.g., potassium hydroxide) facilitates the opening of the isatin ring to form an isatinate intermediate, which then undergoes condensation with the enolate of pyruvic acid, followed by cyclization and dehydration to yield the final product.

Sources

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1248595-74-5|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

The Brominated Quinolone Carboxylic Acid Moiety: A Technical Guide to Biological Activity and Mechanistic Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolone carboxylic acid scaffold represents one of the most successful chemotypes in antibacterial drug discovery. Strategic modification of this core structure has historically yielded compounds with broad-spectrum efficacy and favorable pharmacokinetic profiles. While fluorination at the C-6 position has been the hallmark of modern fluoroquinolones, the introduction of other halogens, particularly bromine, has unveiled a divergent and compelling spectrum of biological activities. This technical guide provides an in-depth exploration of the biological activities of brominated quinolone carboxylic acids, moving beyond the classical antibacterial paradigm to their emerging and potent role as anticancer agents. We will dissect the structure-activity relationships conferred by bromine substitution, detail the underlying mechanisms of action, and provide comprehensive, field-proven protocols for the evaluation of their efficacy.

The Quinolone Core: A Privileged Scaffold for DNA Topoisomerase Inhibition

Quinolone carboxylic acids exert their well-established antibacterial effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, an essential process for relieving torsional stress during replication fork progression.[2][3]

-

Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.[1][4]

The canonical mechanism involves the quinolone molecule intercalating into the DNA and binding to the enzyme, stabilizing the transient double-strand DNA breaks created by the topoisomerase.[3] This forms a ternary drug-enzyme-DNA "cleavage complex," which stalls the replication fork, triggers the SOS response, and ultimately leads to bactericidal effects.[2][3] The 3-carboxyl and 4-carbonyl groups of the quinolone core are essential for this activity, chelating a magnesium ion which mediates the interaction with the enzyme and DNA.[3]

Caption: Mechanism of quinolone antibacterial action via stabilization of the DNA-topoisomerase complex.

The Influence of Bromine: Shifting from Antibacterial to Anticancer Activity

While the foundational mechanism of topoisomerase inhibition remains relevant, the substitution of bromine onto the quinolone scaffold significantly modulates its biological profile, with a pronounced shift towards anticancer activity.[5][6] Structure-activity relationship (SAR) studies reveal that the position and number of bromine atoms are critical determinants of this cytotoxic potential.

Notably, substitutions at the C-3, C-5, and C-7 positions have been shown to confer potent antiproliferative effects.[7] For instance, the presence of bromine at both the C-5 and C-7 positions can lead to significant inhibition of cancer cell proliferation, whereas compounds lacking these substitutions may be inactive.[7] This suggests that the bulky and lipophilic nature of bromine, compared to fluorine, fundamentally alters the molecule's interaction with its biological targets.

The anticancer mechanism of brominated quinolines is multifactorial but frequently involves:

-

Induction of Apoptosis: Many brominated quinoline derivatives trigger programmed cell death, a hallmark of effective anticancer agents.[7][8] This can be confirmed through assays demonstrating DNA laddering, caspase-3 activation, or Annexin V staining.[9]

-

Inhibition of Eukaryotic Topoisomerases: While antibacterial quinolones selectively target prokaryotic topoisomerases, certain structural modifications, including halogenation, can shift this specificity. Some brominated quinolines have been found to inhibit human topoisomerase I, a critical enzyme for relaxing DNA supercoiling during replication and transcription in cancer cells.[7]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G2/M or S phase, preventing cancer cells from dividing and proliferating.[8][9]

Quantitative Analysis of Biological Activity

The efficacy of brominated quinolone carboxylic acids is quantified by determining their inhibitory concentrations against relevant cell lines. For antibacterial activity, this is the Minimum Inhibitory Concentration (MIC), while for anticancer activity, it is typically the half-maximal inhibitory concentration (IC₅₀).

Table 1: Anticancer Activity of Representative Brominated Quinolines

| Compound ID | Structure/Substitution | Cancer Cell Line | IC₅₀ (µM) | Citation |

| Compound 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 15.4 | [7] |

| HeLa (Human Cervical Cancer) | 26.4 | [7] | ||

| HT29 (Human Colon Adenocarcinoma) | 15.0 | [7] | ||

| Compound 7 | 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (Rat Glioblastoma) | 39.4 | [7] |

| HeLa (Human Cervical Cancer) | 49.3 | [7] | ||

| HT29 (Human Colon Adenocarcinoma) | 41.5 | [7] | ||

| Compound 17 | 6,8-dibromo-5-nitroquinoline | C6 (Rat Glioblastoma) | 30.6 | [7] |

| HeLa (Human Cervical Cancer) | 36.8 | [7] | ||

| HT29 (Human Colon Adenocarcinoma) | 26.5 | [7] | ||

| Compound 2b | 3-bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one | K-562 (Human Myelogenous Leukemia) | >50% apoptosis | [8] |

Note: The data presented highlights the potent cytotoxic effects of these compounds, often superior to standard chemotherapeutic agents like 5-Fluorouracil in the same studies.[7]

Key Experimental Protocols

Evaluating the biological activity of novel brominated quinolone carboxylic acids requires robust and standardized assays. The following sections provide detailed, step-by-step protocols for assessing antibacterial, cytotoxic, and enzyme-inhibitory activities.

Caption: A typical experimental workflow for evaluating the biological activity of novel compounds.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][11]

I. Materials & Reagents:

-

Sterile 96-well microtiter plates (flat bottom)

-

Test compound (brominated quinolone) stock solution (e.g., in DMSO)

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Multichannel pipette

II. Step-by-Step Procedure:

-

Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11] d. Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.[11] The final concentration in the wells after inoculation will be 5 x 10⁵ CFU/mL.

-

Plate Preparation (Serial Dilution): a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Prepare a 2x working stock of your test compound at the highest desired concentration in MHB. c. Add 100 µL of this 2x compound stock to the wells in column 1. This results in a 1x final concentration after bacterial inoculation. d. Using a multichannel pipette, mix the contents of column 1 by pipetting up and down, then transfer 100 µL from column 1 to column 2. e. Repeat this two-fold serial dilution process across the plate to column 10. Discard 100 µL from column 10.[12] f. Column 11 serves as the growth control (no compound). g. Column 12 serves as the sterility control (MHB only, no bacteria).[12]

-

Inoculation: a. Add 100 µL of the diluted bacterial inoculum (from step 1d) to wells in columns 1 through 11. Do not add bacteria to column 12.[11]

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

-

Result Interpretation: a. Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[10] b. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Protocol: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan.

I. Materials & Reagents:

-

Human cancer cell lines (e.g., HT29, HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compound (brominated quinolone) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Plate reader (spectrophotometer)

II. Step-by-Step Procedure:

-

Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate the plate for 24 hours to allow cells to attach.[15]

-

Compound Treatment: a. Prepare serial dilutions of the brominated quinolone in culture medium at 2x the final desired concentrations. b. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (e.g., DMSO diluted to the highest concentration used) and untreated cells. c. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[15]

-

MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13] b. Incubate the plate for an additional 4 hours in the humidified incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[13] c. Gently pipette to ensure complete dissolution, resulting in a homogenous purple solution.

-

Data Acquisition: a. Measure the absorbance of each well using a plate reader at a wavelength of 570 nm. b. Use a reference wavelength of 630 nm to subtract background noise if desired. c. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[16][17]

I. Materials & Reagents:

-

Purified bacterial DNA gyrase (containing GyrA and GyrB subunits)

-

Relaxed plasmid DNA (e.g., pBR322) as a substrate

-

5x Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM ATP)

-

Test compound (brominated quinolone)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%) in TAE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

II. Step-by-Step Procedure:

-

Reaction Setup: a. In a microcentrifuge tube on ice, prepare the reaction mixtures. A typical 20 µL reaction would include:

- 4 µL of 5x Assay Buffer

- 0.5 µg of relaxed pBR322 DNA

- Varying concentrations of the test compound

- Purified DNA gyrase (e.g., 1 unit)

- Nuclease-free water to a final volume of 20 µL b. Include a "no enzyme" control (shows position of relaxed DNA) and a "no compound" control (shows maximum supercoiling).

-

Incubation: a. Incubate the reaction tubes at 37°C for 1 hour.[1]

-

Reaction Termination: a. Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye to each tube.[17] b. For cleaner results, proteinase K treatment followed by chloroform extraction can be performed, but is optional.[17]

-

Agarose Gel Electrophoresis: a. Load the entire reaction mixture into the wells of a 1% agarose gel containing ethidium bromide. b. Run the gel at a constant voltage (e.g., 80-100 V) until there is adequate separation between the supercoiled and relaxed forms of the plasmid. Supercoiled DNA migrates faster than relaxed DNA.

-

Analysis: a. Visualize the DNA bands under UV light and capture an image. b. Inhibition is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band. c. The IC₅₀ can be determined by quantifying the band intensities at different compound concentrations.[1]

Conclusion and Future Directions

Brominated quinolone carboxylic acids represent a fascinating evolution of a classical antibacterial scaffold. While retaining the core ability to interact with topoisomerases, the strategic placement of bromine atoms redirects their biological activity, creating a class of compounds with significant potential as anticancer agents. The evidence points towards mechanisms involving the induction of apoptosis and inhibition of human topoisomerases, activities that are highly desirable in oncology drug development.

Future research should focus on expanding the SAR studies to fine-tune the cytotoxic potency while minimizing off-target effects. Elucidating the precise molecular interactions with eukaryotic topoisomerases and identifying other potential cellular targets will be crucial for advancing these compounds from promising leads to clinical candidates. The robust protocols detailed in this guide provide a solid framework for the systematic evaluation of this promising class of molecules.

References

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. (2024). Available at: [Link]

-

Broth Microdilution. MI - Microbiology. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (2023). Available at: [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. Available at: [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. (2013). Available at: [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube, uploaded by Henrik's Lab. (2021). Available at: [Link]

-

Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. Available at: [Link]

-

Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. Nature Communications. (2021). Available at: [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules. (2021). Available at: [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. (2019). Available at: [Link]

-

Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Biology. (2009). Available at: [Link]

-

Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Advances. (2024). Available at: [Link]

-

The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. (2018). Available at: [Link]

-

Synthesis and anticancer activity of novel 2-quinolone derivatives. ResearchGate. Available at: [Link]

-

Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy. (2001). Available at: [Link]

-

Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Drugs Under Experimental and Clinical Research. (1988). Available at: [Link]

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules. (2021). Available at: [Link]

-

Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs Under Experimental and Clinical Research. (1990). Available at: [Link]

-

Synthesis of 6-Bromoquinoline. Scribd. Available at: [Link]

-

Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. (1995). Available at: [Link]

-

Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. (1988). Available at: [Link]

-

Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. ResearchGate. Available at: [Link]

-

Structure–activity relationships of quinolones. ResearchGate. Available at: [Link]

-

Quinolones Mechanism of action. YouTube, uploaded by Medical Animated Library. (2020). Available at: [Link]

-

Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. (2009). Available at: [Link]

-

DNA Gyrase as a Target for Quinolones. Biomedicines. (2023). Available at: [Link]

-

Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. (2011). Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

MTT Assay for Cytotoxicity. G-Biosciences. (2018). Available at: [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. (2016). Available at: [Link]

Sources

- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 17. topogen.com [topogen.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a compound of significant interest in medicinal chemistry and materials science. As a quinolone derivative, this molecule is part of a class of compounds known for their diverse biological activities. The strategic placement of a bromine atom at the 8-position, a keto group at the 2-position (lactam), and a carboxylic acid at the 4-position creates a unique electronic and structural profile. Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in various chemical and biological systems.

This guide is structured to provide not just the data, but the scientific reasoning behind the spectral features. We will delve into the expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the resulting spectra. The methodologies described herein represent best practices for the acquisition and interpretation of high-quality spectroscopic data for this class of compounds. While direct experimental spectra for this specific molecule are available from suppliers, this guide will also draw upon established data from closely related analogs to provide a robust and well-rounded analytical perspective.[1]

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are key to interpreting its spectra. The quinolone core, the lactam functionality, the carboxylic acid group, and the bromine substituent each impart distinct and predictable spectroscopic characteristics.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the chemical environment of each proton, their multiplicities (splitting patterns), and their integrations (number of protons).

Expected ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 (N-H) | 11.5 - 12.5 | br s | - |

| H3 | ~6.5 - 7.0 | s | - |

| H5 | ~7.8 - 8.0 | d | ~8.0 |

| H6 | ~7.3 - 7.5 | t | ~8.0 |

| H7 | ~7.6 - 7.8 | d | ~8.0 |

| COOH | > 13.0 | br s | - |

Rationale and Field-Proven Insights:

-

N-H and COOH Protons: The protons on the nitrogen (N-H of the lactam) and the carboxylic acid (COOH) are acidic and their chemical shifts are highly dependent on solvent and concentration due to hydrogen bonding. In a hydrogen-bond accepting solvent like DMSO-d₆, these signals are expected to be downfield and broad. The carboxylic acid proton is typically the most downfield signal.

-

H3 Proton: The proton at the 3-position is on a carbon adjacent to the carbonyl group of the lactam and the carboxylic acid at C4. This proton is expected to appear as a singlet, as seen in similar 2-oxo-1,2-dihydroquinoline structures.[2] Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent carbonyls.

-

Aromatic Protons (H5, H6, H7): The protons on the benzene ring will form a coupled system. H6, being situated between H5 and H7, is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants). H5 and H7 will appear as doublets (or doublet of doublets). The bromine atom at the 8-position will have a deshielding effect on the neighboring protons, particularly H7. The precise chemical shifts can be compared to those of similar substituted quinolones.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (C=O, lactam) | ~160 - 165 |

| C3 | ~110 - 115 |

| C4 | ~140 - 145 |

| C4a | ~120 - 125 |

| C5 | ~125 - 130 |

| C6 | ~122 - 127 |

| C7 | ~130 - 135 |

| C8 (C-Br) | ~115 - 120 |

| C8a | ~138 - 142 |

| COOH (C=O) | ~165 - 170 |

Rationale and Field-Proven Insights:

-

Carbonyl Carbons: The two carbonyl carbons (C2 of the lactam and the carboxylic acid) will be the most downfield signals in the spectrum, typically appearing above 160 ppm.

-

C-Br Carbon: The carbon directly attached to the bromine atom (C8) will experience a direct electronic effect, and its chemical shift will be a key indicator of the bromine's position.

-

Quaternary Carbons: The quaternary carbons (C4, C4a, C8, and C8a) can be distinguished from protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

-

Aromatic and Olefinic Carbons: The remaining sp² hybridized carbons of the quinolone ring will appear in the typical aromatic/olefinic region (110-145 ppm). Their specific shifts are influenced by the electronic effects of the substituents.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like N-H and COOH.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans, spectral width of ~220 ppm, relaxation delay of 2 seconds.

-

-

2D NMR (for full assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for assigning quaternary carbons.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected IR Data (ATR):

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3300 - 2500 | O-H stretch (COOH) | Broad |

| ~3200 - 3000 | N-H stretch (lactam) | Medium |

| ~1720 - 1690 | C=O stretch (COOH) | Strong |

| ~1680 - 1650 | C=O stretch (lactam) | Strong |

| ~1600, 1470 | C=C stretch (aromatic) | Medium |

| ~1250 - 1200 | C-O stretch (COOH) | Strong |

| ~800 - 750 | C-H bend (aromatic) | Strong |

Rationale and Field-Proven Insights:

-

O-H and N-H Stretching: The most prominent feature will likely be the very broad absorption from the carboxylic acid O-H stretch, which is due to strong hydrogen bonding. This band often overlaps with the C-H stretching region. The N-H stretch of the lactam will also be present, typically as a sharper band on top of the broad O-H signal.

-

Carbonyl Stretching: Two distinct, strong carbonyl absorptions are expected. The carboxylic acid C=O stretch will appear at a higher wavenumber than the lactam C=O stretch. This is a key diagnostic feature for the presence of both functional groups. The lactam carbonyl frequency is consistent with that observed in similar 2-oxoquinoline structures.[3]

-

Aromatic Region: The C=C stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region.

-

Fingerprint Region: The region below 1300 cm⁻¹ will contain complex vibrations, including the C-O stretch of the carboxylic acid and C-H bending modes, which are characteristic of the overall molecular structure.

Experimental Protocol: IR Data Acquisition

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples, as it requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its elemental composition and structural features.

Expected Mass Spectrometry Data (ESI+):

| m/z Value (Expected) | Ion Identity |

| 267.9/269.9 | [M+H]⁺ (isotopic pattern for 1 Br) |

| 289.9/291.9 | [M+Na]⁺ (isotopic pattern for 1 Br) |

| 223.9/225.9 | [M+H - CO₂]⁺ (loss of carbon dioxide) |

Rationale and Field-Proven Insights:

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be a prominent peak. Due to the presence of a bromine atom, this peak will appear as a doublet with a characteristic ~1:1 intensity ratio, with the peaks separated by 2 mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This isotopic pattern is a definitive indicator of a monobrominated compound.

-

Adducts: Sodium adducts, [M+Na]⁺, are also commonly observed in ESI-MS.

-

Fragmentation: Quinolone carboxylic acids are known to undergo characteristic fragmentation. A common fragmentation pathway is the loss of carbon dioxide (44 Da) from the carboxylic acid group, leading to a significant [M+H - CO₂]⁺ fragment ion.[4][5] Further fragmentation of the quinolone ring can also occur.

Sources

- 1. 1248595-74-5|this compound|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Therapeutic Targets of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid and its Analogs

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core is a quintessential privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Specifically, the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold has emerged as a promising framework for developing novel therapeutics. This technical guide provides an in-depth analysis of the potential therapeutic targets for a specific analog, 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. While direct studies on this particular brominated derivative are limited, this document synthesizes extensive research on structurally related compounds to illuminate its most promising therapeutic avenues. We will explore key molecular targets in oncology, including the modulation of multidrug resistance via P-glycoprotein inhibition and the targeting of metabolic enzymes like Sirtuin 3.[4][5] Furthermore, we will delve into the well-established antimicrobial mechanisms of the broader quinolone class, such as the inhibition of bacterial DNA gyrase and topoisomerase IV, which may represent additional therapeutic opportunities.[6][7] This guide consolidates current knowledge, presents detailed methodologies for target validation, and provides a strategic framework for future research and development efforts centered on this compound class.

The Quinolinone-4-Carboxylic Acid Scaffold: A Privileged Framework in Drug Discovery

The quinoline ring system is a recurring motif in both natural products and synthetic molecules, prized for its versatile biological activity.[1][8] The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid core, in particular, combines several key pharmacophoric features: a hydrogen bond-accepting keto group, a hydrogen bond-donating N-H group, and an acidic carboxylic acid moiety, which can engage in various interactions with biological macromolecules. The synthetic accessibility of this scaffold allows for extensive functionalization at multiple positions, enabling the fine-tuning of its pharmacological profile.[1][9] Derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation.[1][10] The bromine atom at the 8-position of the title compound likely modulates its lipophilicity, electronic properties, and steric profile, potentially enhancing potency or altering target selectivity compared to its unsubstituted parent structure.

Primary Potential Therapeutic Area: Oncology

The most compelling evidence for the therapeutic potential of the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold lies in the field of oncology. Research points to several distinct mechanisms by which these compounds can exert anti-cancer effects.

Target 2.1: P-glycoprotein (ABCB1) and Reversal of Multidrug Resistance

A major obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp, or ABCB1).[5][11] P-gp functions as an ATP-dependent efflux pump, actively removing a wide range of cytotoxic drugs from cancer cells and reducing their intracellular concentration to sub-therapeutic levels.[11]

Recent studies have identified 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as potent inhibitors of P-glycoprotein.[5] A quantitative structure-activity relationship (QSAR) and molecular docking study on a series of these compounds successfully developed a predictive model for their inhibitory activity against ABCB1.[5][11] The docking analysis revealed that these molecules establish significant binding affinities within the transporter's binding pocket through both hydrophobic interactions and hydrogen bonds.[5] This suggests that this compound could act as a chemosensitizer, restoring the efficacy of conventional anticancer drugs in resistant tumors.

Caption: Mechanism of P-glycoprotein (ABCB1) inhibition to reverse multidrug resistance.

Target 2.2: Sirtuin Deacetylases (SIRT3)

Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes, including metabolism, stress resistance, and longevity.[4] Sirtuin 3 (SIRT3), a mitochondrial sirtuin, is often overexpressed in certain cancers, such as acute myeloid leukemia (AML), where it promotes cancer cell survival and proliferation. Consequently, selective inhibition of SIRT3 has emerged as a promising anticancer strategy.[4]

A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed and synthesized as SIRT3 inhibitors. One lead compound, P6, demonstrated a selective inhibitory effect on SIRT3 with an IC50 value of 7.2 µM, showing greater than four-fold selectivity over the related SIRT1 and SIRT2 isoforms.[4] Molecular docking studies confirmed a specific binding pattern within the active site of SIRT3.[4] This precedent strongly suggests that the quinoline-4-carboxylic acid scaffold is well-suited for targeting this enzyme.

Target 2.3: Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, which is critical for the proliferation of rapidly dividing cells, including cancer cells.[1] The quinoline-4-carboxylic acid scaffold has been identified as a potent inhibitor of DHODH.[1] As shown in the table below, certain derivatives exhibit nanomolar potency against this target.

| Compound ID | Target | IC50 | Source |

| Compound 41 | DHODH | 9.71 nM | [1] |

| Compound 43 | DHODH | 26.2 nM | [1] |

| P6 | SIRT3 | 7.2 µM | [1][4] |

| Compound 7c | MCF-7 (Breast Cancer) | 1.73 µg/mL | [1] |

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives.

Potential Therapeutic Area: Infectious Diseases

The quinolone core is famously associated with a potent class of broad-spectrum antibiotics.[7] While most clinically used quinolones are fluoroquinolones with a 4-oxo structure, the fundamental mechanism of action is likely shared across the broader chemical class, including 2-oxo derivatives.

Target 3.1: Bacterial DNA Gyrase and Topoisomerase IV

The primary and most well-established mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA synthesis.[6] This is achieved by targeting two essential type II topoisomerase enzymes:

-

DNA Gyrase (GyrA/GyrB subunits): Responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[6]

-

Topoisomerase IV (ParC/ParE subunits): Primarily involved in decatenating daughter chromosomes after replication, allowing for cell division.[6][7]

Quinolones trap these enzymes on the DNA in the form of a stable complex, leading to an accumulation of double-strand DNA breaks and ultimately triggering cell death.[7]

Target 3.2: Emerging Antibacterial Targets

As bacterial resistance to traditional quinolones grows, research has uncovered novel targets. Some quinoline derivatives have been shown to interact with:

-

Filamentous temperature-sensitive protein Z (FtsZ): A prokaryotic homolog of tubulin that is central to bacterial cell division.[6]

-

Bacterial Cell Membrane: Certain quinolones can interact with membrane components, leading to increased permeability and leakage of intracellular contents.[6]

Methodologies for Target Identification and Validation

To systematically evaluate this compound, a multi-step approach combining computational and experimental methods is recommended. This workflow ensures a rigorous and evidence-based progression from hypothesis to validated target.

Workflow 4.1: Computational Target Hypothesis Generation

The initial phase leverages computational tools to predict likely biological targets and rationalize structure-activity relationships, guiding subsequent experimental work.

Caption: Computational workflow for generating and refining target hypotheses.

Protocol: Molecular Docking Against P-glycoprotein (ABCB1)

-

Preparation of Receptor: Obtain the crystal structure of human P-glycoprotein (e.g., PDB ID: 6C0V) from the Protein Data Bank.[5] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDock Tools or Maestro.

-

Ligand Preparation: Generate a 3D structure of this compound. Minimize its energy using a suitable force field (e.g., MMFF94).

-

Grid Generation: Define the binding site for docking. This can be centered on the co-crystallized ligand in the original PDB file or defined as the known transmembrane drug-binding domain.

-

Docking Execution: Perform the docking simulation using a program like AutoDock Vina. Employ a search algorithm (e.g., Lamarckian Genetic Algorithm) to explore conformational space.

-

Analysis: Analyze the resulting poses based on their predicted binding energy (kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic contacts) formed with key residues in the binding site.[5] Compare these results with the docking scores of known P-gp inhibitors.

Workflow 4.2: In Vitro Target Validation and Cellular Activity

Following computational screening, a series of in vitro biochemical and cell-based assays are required to confirm target engagement and functional cellular effects.

Caption: Experimental workflow for in vitro target validation.

Protocol: SIRT3 Inhibition Assay (Fluorometric)

-

Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic acetylated peptide substrate by the SIRT3 enzyme.

-

Reagents: Recombinant human SIRT3 enzyme, NAD+, fluorogenic acetylated peptide substrate (e.g., from p-nitroaniline), developer solution.

-

Procedure: a. In a 96-well plate, add SIRT3 enzyme to wells containing assay buffer. b. Add serial dilutions of this compound (typically from 0.1 to 100 µM) or vehicle control (DMSO). Incubate for 15 minutes at 37°C. c. Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+. d. Incubate for 45-60 minutes at 37°C. e. Stop the reaction and develop the fluorescent signal by adding the developer solution. f. Read the fluorescence intensity (e.g., excitation 360 nm, emission 460 nm) on a plate reader.

-

Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Protocol: MTT Assay for Cellular Proliferation

-

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

-

Procedure: a. Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10] b. Treat the cells with various concentrations of this compound for 48-72 hours. c. After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product. d. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol). e. Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Summary and Future Directions

While this compound remains a largely uncharacterized molecule, a comprehensive analysis of its core scaffold and related analogs points to several high-potential therapeutic targets. The most promising avenues appear to be in oncology, specifically as an inhibitor of P-glycoprotein to combat multidrug resistance or as a modulator of cancer metabolism via SIRT3 or DHODH inhibition .[1][5] The foundational research into the antibacterial activity of quinolones also provides a robust secondary line of investigation against bacterial topoisomerases .[6]

Future research should focus on the chemical synthesis of this compound and its systematic evaluation using the computational and experimental workflows outlined in this guide.[9] Initial efforts should prioritize confirming its activity in P-gp-overexpressing cancer cell lines and in biochemical assays against SIRT3 and DNA gyrase. These studies will rapidly clarify the primary therapeutic potential of this compound and pave the way for further lead optimization and preclinical development.

References

- BenchChem. (n.d.). Potential Therapeutic Targets of Quinolone Antibacterial Agents Against Staphylococcus aureus.

- He, Y., et al. (2023). Quinolone Antibiotics: Resistance and Therapy. International Journal of Molecular Sciences.

- BenchChem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.

- Al-Ostath, O., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules.

- Unknown Author. (n.d.). Quinolones Chemistry and its Therapeutic Activities. RJPT.

- Borges, E. D., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.

- Dube, P. S., et al. (2022). Quinolone: a versatile therapeutic compound class. Molecular Diversity.

- Mori, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

- Abreu, A. R., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Organic & Biomolecular Chemistry.

- Alhazzazi, M. O., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.

- LookChem. (n.d.). 8-Bromoquinoline-4-carboxylic Acid.

- Ujhelyiová, L., et al. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica.

- Chibani, S., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Heliyon.

- Chibani, S., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. National Institutes of Health.

- Ghorab, M. M., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules.

- Crysdot. (n.d.). 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research.

- Domagala, J. M., et al. (1989). US Patent 4,822,801A: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.

- Tzani, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. International Journal of Molecular Sciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 5. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quinolone Antibiotics: Resistance and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]

- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Molecular Docking of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with P-glycoprotein (ABCB1)

An in-depth technical guide for researchers, scientists, and drug development professionals on the experimental setup for molecular docking of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

This guide provides a comprehensive protocol for conducting molecular docking studies on this compound, a compound belonging to the quinoline class of derivatives which have shown a range of biological activities.[1][2][3][4][5] In this application note, we will focus on its potential interaction with P-glycoprotein (P-gp, also known as ABCB1), a crucial protein in the context of multidrug resistance in cancer therapy.[6][7]

The causality behind selecting P-glycoprotein as the target is rooted in recent studies that have identified derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid as potent inhibitors of this efflux pump.[6][7] By inhibiting P-gp, these compounds can potentially restore the efficacy of co-administered anticancer drugs.[7] This protocol will utilize AutoDock Vina, a widely-used open-source molecular docking program, for the simulation.[8][9][10]

Foundational Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[11] The primary objectives are to predict the binding mode and estimate the binding affinity, often represented by a scoring function. A more negative binding energy generally indicates a more stable protein-ligand complex.[12] This in-silico technique is instrumental in the early stages of drug discovery for virtual screening and lead optimization.[2]

Figure 1: A high-level overview of the molecular docking workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the molecular docking of this compound with P-glycoprotein.

| Software/Resource | Purpose | Availability |

| AutoDock Tools (ADT) | Graphical user interface for preparing protein and ligand files. | Free |

| AutoDock Vina | The core docking program. | Free |

| PyMOL or UCSF ChimeraX | Molecular visualization of proteins and ligands.[10][13] | Free for academic use |

| Protein Data Bank (PDB) | Repository for 3D structures of biological macromolecules. | Public Database |

| PubChem | Database of chemical molecules and their activities. | Public Database |

| ChemDraw or MarvinSketch | 2D chemical structure drawing. | Commercial/Free |

The accuracy of the docking simulation is highly dependent on the correct preparation of the ligand.[14][15]

-

Obtain 2D Structure: Draw the structure of this compound using ChemDraw or a similar tool. Alternatively, obtain the structure from a database like PubChem.[16][17]

-

Convert to 3D: Convert the 2D structure to a 3D conformation. Most chemical drawing tools have this functionality.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation of the ligand.[18]

-

Load into AutoDock Tools (ADT):

-

Open ADT.

-

Go to Ligand -> Input -> Open and select the energy-minimized ligand file.

-

-

Set Torsion Bonds:

-

ADT will automatically detect the rotatable bonds. You can adjust these if necessary. For this specific molecule, allowing rotation around the bond connecting the carboxylic acid group to the quinoline ring is important.[17]

-

-

Save as PDBQT:

-

Go to Ligand -> Output -> Save as PDBQT. This file format contains the atomic coordinates, charges, and information about the rotatable bonds.

-

Proper preparation of the receptor is critical for a successful docking experiment.[15][16][19]

-

Download Protein Structure:

-

Navigate to the Protein Data Bank (rcsb.org).

-

Search for the PDB ID: 6C0V , which is the crystal structure of human P-glycoprotein.[7]

-

Download the structure in PDB format.

-

-

Clean the Protein Structure:

-

Load into AutoDock Tools (ADT):

-

Open ADT.

-

Go to File -> Read Molecule and select the cleaned PDB file.

-

-

Add Hydrogens:

-

Go to Edit -> Hydrogens -> Add.

-

Select Polar only and click OK. Crystal structures often lack hydrogen atoms, which are essential for correct charge calculations and hydrogen bonding.[19]

-

-

Compute Charges:

-

Go to Edit -> Charges -> Compute Gasteiger. These charges are necessary for the scoring function in AutoDock Vina.

-

-

Save as PDBQT:

-

Go to Grid -> Macromolecule -> Choose.

-

Select the protein and click Select Molecule.

-

Save the prepared protein as a PDBQT file.

-

The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.

-

Open Grid Box Tool:

-

In ADT, go to Grid -> Grid Box.

-

-

Define the Binding Site:

-

For P-glycoprotein, the binding site is a large internal cavity. Based on the literature for the 6C0V structure, you can center the grid box on the known substrate-binding region.

-

Adjust the center and dimensions of the grid box to encompass the entire binding pocket. A common approach is to use the coordinates of a co-crystallized ligand as the center of the grid box.

-

-

Save Grid Parameters:

-

Note down the coordinates for the center of the grid and the dimensions (x, y, z) of the box. This information will be used in the configuration file for AutoDock Vina.

-

Figure 2: Detailed workflow for ligand and protein preparation.

-

Create a Configuration File:

-

Create a text file (e.g., conf.txt) and add the following lines, replacing the values with your specific file names and grid parameters:

-

-

Execute AutoDock Vina:

-

Open a terminal or command prompt.

-

Navigate to the directory containing your PDBQT files and the configuration file.

-

Run the following command:

-

This will initiate the docking simulation. The results will be saved in docking_results.pdbqt and a log file will be created.

-

Analysis and Interpretation of Results

The primary output to consider is the binding affinity, reported in kcal/mol in the log file and the output PDBQT file.[12] A more negative value indicates a stronger predicted binding.[12] This value can be used to rank different ligands or different poses of the same ligand.

The output PDBQT file contains multiple binding poses (typically 9 by default).

-

Visualize the Complex:

-

Open the prepared protein PDBQT file in PyMOL or UCSF ChimeraX.

-

Load the docking_results.pdbqt file. This will overlay the different binding poses of the ligand onto the protein.

-

-

Analyze Interactions:

-

Focus on the top-ranked pose (the one with the lowest binding energy).

-

Identify key interactions between the ligand and the protein's amino acid residues.[12] Look for:

-

Hydrogen Bonds: These are strong, directional interactions.

-

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

-

Pi-Pi Stacking: Interactions between aromatic rings.

-

-

Visualization software can help in identifying and displaying these interactions.[21][22]

-

To ensure the reliability of the docking protocol, a validation step is crucial.[23][24][25][26]

-

Redocking:

-

If a co-crystallized ligand is available for your target protein (even if it's not the one you are studying), a common validation method is to extract this ligand and then dock it back into the protein's binding site.[23]

-

-

RMSD Calculation:

-

Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original position in the crystal structure.[11][12]

-

An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[23]

-

| Result Metric | Interpretation | Significance |

| Binding Energy (kcal/mol) | A lower (more negative) value suggests a higher binding affinity.[12] | Ranks potential ligands and binding poses. |

| RMSD (Å) | A value < 2.0 Å between a redocked ligand and its crystal structure indicates a valid docking protocol.[23] | Builds confidence in the predictive power of the model. |

| Key Interactions | Hydrogen bonds, hydrophobic interactions, etc., with specific residues.[12] | Explains the molecular basis of binding and can guide lead optimization. |

References

-

How to interprete and analyze molecular docking results? - ResearchGate. (2024). Retrieved from [Link]

-

A Comprehensive Review on the Top 10 Molecular Docking Softwares - Pars Silico. (n.d.). Retrieved from [Link]

-

Best protein protein docking software to use? Receptor-Protein : r/bioinformatics - Reddit. (2024). Retrieved from [Link]

-

How does one prepare proteins for molecular docking? - Quora. (2021). Retrieved from [Link]

-

NovaDock Molecular Docking Software | DNASTAR. (n.d.). Retrieved from [Link]

-

AutoDock. (n.d.). Retrieved from [Link]

-

How to validate the molecular docking results ? | ResearchGate. (2022). Retrieved from [Link]

-

How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020). Retrieved from [Link]

-